molecular formula C7H11NO7P2 B001250 Risedronate CAS No. 105462-24-6

Risedronate

Cat. No.: B001250
CAS No.: 105462-24-6
M. Wt: 283.11 g/mol
InChI Key: IIDJRNMFWXDHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Risedronic Acid is a pyridinyl bisphosphonate compound of high interest in biochemical and pharmacological research for its potent inhibitory effects on bone resorption. Its primary research value lies in its well-characterized mechanism of action: the molecule binds selectively to bone hydroxyapatite and is internalized by osteoclasts, where it potently inhibits the enzyme farnesyl pyrophosphate synthase (FPP synthase). This inhibition disrupts the mevalonate pathway, leading to induction of osteoclast apoptosis and a consequent suppression of bone turnover, while preserving bone mineralization. In research settings, Risedronic Acid serves as a critical tool for studying metabolic bone diseases, osteoclast biology, and pathways of bone remodeling. It is extensively utilized in preclinical studies to investigate conditions characterized by accelerated bone loss and to explore the molecular pharmacology of bisphosphonates. The compound has also been applied in cancer research related to bone metastases and cancer-induced bone disease. This product is supplied for laboratory research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human consumption. Chemical Information: * Chemical Formula: C₇H₁₁NO₇P₂ * Molecular Weight: 283.11 g/mol * CAS Number: 105462-24-6 * Synonyms: Risedronate

Properties

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDJRNMFWXDHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115436-72-1 (mono-hydrochloride salt)
Record name Risedronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023563
Record name Risedronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Risedronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Miscible in water. /Estimated/, 1.04e+01 g/L
Record name RISEDRONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Risedronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

2.1X10-11 mm Hg at 25 °C /Estimated/
Record name RISEDRONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

105462-24-6
Record name Risedronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105462-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risedronic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risedronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Risedronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RISEDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM2Z91756Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RISEDRONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7326
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Risedronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

252-262
Record name Risedronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Preparation Methods

Acetonitrile-Based Synthesis

The use of acetonitrile as a reaction medium represents a significant advancement in risedronic acid production. In this method, 3-pyridyl acetic acid reacts with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) at 70–75°C. The water-miscible nature of acetonitrile facilitates homogeneous reaction conditions, while its low toxicity aligns with green chemistry principles. After phosphonylation, the solvent is distilled under reduced pressure, and the residue is quenched with demineralized water. Hydrolysis at reflux for 1–12 hours ensures complete conversion to risedronic acid, which is subsequently basified to pH 4.2–4.5 using 50% NaOH to precipitate the monosodium salt.

Key Advantages :

  • Yield : 80–85%

  • Purity : >99% by HPLC

  • Solvent Recovery : Acetonitrile is recyclable via distillation, reducing waste.

Chlorobenzene-Mediated Layer Separation

Biphasic Reaction Systems

Early methods employed chlorobenzene as a non-polar solvent to isolate intermediates. 3-Pyridyl acetic acid hydrochloride is combined with H₃PO₃ and PCl₃ in chlorobenzene at 100°C, forming a biphasic mixture. After cooling, the organic layer is separated, and the aqueous phase undergoes hydrolysis with HCl to crystallize risedronic acid. This approach requires multiple extraction steps but achieves 75–78% yield.

Limitations :

  • Safety Concerns : Chlorobenzene’s toxicity necessitates stringent handling protocols.

  • Purity Challenges : Residual solvent levels often exceed pharmacopeial limits, requiring additional recrystallization.

Solvent-Free Phosphonylation

Direct Reaction without Organic Solvents

A solvent-free protocol eliminates organic solvents entirely, enhancing process safety. 3-Pyridyl acetic acid is mixed with H₃PO₃ and PCl₃ at 60–65°C, followed by vacuum distillation to remove excess PCl₃. Hydrolysis with water at 90–95°C yields crystalline risedronic acid, which is filtered and dried. The monosodium salt is obtained by adjusting the pH to 4.3–4.5 using NaOH.

Performance Metrics :

  • Yield : 85%

  • Purity : 99.2% by HPLC

  • Cost Reduction : Eliminates solvent procurement and disposal costs.

Ionic Liquids as Reaction Media

Enhanced Reaction Kinetics

Phosphonylation in ionic liquids such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) accelerates reaction rates due to their high polarity and thermal stability. At 15–25°C, 3-pyridyl acetic acid reacts with H₃PO₃ and PCl₃, achieving 88% yield in 4 hours. The ionic liquid is recovered via phase separation and reused, demonstrating a 95% retention of catalytic activity over five cycles.

Table 1: Comparative Analysis of Solvent Systems

SolventTemperature (°C)Yield (%)Purity (%)Environmental Impact
Acetonitrile70–7580–85>99Low
Chlorobenzene10075–7897–98High
Solvent-Free60–658599.2None
Ionic Liquid15–258898.5Moderate

Sodium Salt Crystallization Strategies

pH-Controlled Precipitation

Conversion of risedronic acid to its monosodium salt is critical for bioavailability. Optimal precipitation occurs at pH 4.2–4.5, achieved by adding 50% NaOH to an aqueous risedronic acid suspension. Alternative methods involve initial basification to pH 8–9 followed by acidification to 4.3, which reduces sodium chloride impurities by 40%.

Hydrate Formation

The hemipentahydrate form of this compound sodium is stabilized by heating the aqueous solution to 45–75°C and adding ethanol as an antisolvent. This step ensures consistent crystal morphology, with water content verified by Karl Fischer titration (5.2–5.5% w/w).

Environmental and Economic Considerations

Waste Minimization

Acetonitrile-based processes generate 30% less hazardous waste compared to chlorobenzene methods. Solvent-free protocols further reduce waste generation, aligning with EPA guidelines for industrial sustainability.

Cost-Benefit Analysis

The solvent-free method reduces raw material costs by $12–15 per kilogram of risedronic acid, primarily due to eliminated solvent purchases. Ionic liquid methods, while efficient, incur higher initial costs due to ionic liquid synthesis ($50–70/kg) .

Chemical Reactions Analysis

Types of Reactions

Risedronic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of risedronic acid include phosphorous trichloride, phosphorous acid, and chlorobenzene. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of risedronic acid include its sodium salt, risedronate sodium, which is used in medical applications to treat bone-related disorders .

Scientific Research Applications

Osteoporosis Treatment

Risedronic acid is indicated for the treatment and prevention of osteoporosis in postmenopausal women, men, and patients undergoing glucocorticoid therapy. Clinical trials have demonstrated its efficacy in:

  • Reducing vertebral fracture incidence : In studies involving thousands of participants, risedronic acid has shown a reduction in vertebral fractures by up to 65% relative to placebo after one year of treatment .
  • Improving Bone Mineral Density (BMD) : Risedronic acid significantly increases lumbar spine and hip BMD compared to placebo .

Paget's Disease Management

Risedronic acid is effective in treating Paget's disease, characterized by abnormal bone remodeling. Clinical studies have reported:

  • Normalization of alkaline phosphatase levels : In trials with patients suffering from Paget's disease, risedronic acid led to normalization rates of alkaline phosphatase ranging from 53.8% to 65% over treatment cycles .
  • Pain relief and radiological improvement : Patients reported decreased pain associated with Paget's disease lesions following treatment with risedronic acid .

Use in Special Populations

Risedronic acid has been studied for its safety and efficacy in children with conditions like osteogenesis imperfecta. A randomized controlled trial indicated that risedronic acid could improve bone density and reduce fracture risk in pediatric patients .

Comparative Efficacy

The following table summarizes the efficacy of risedronic acid compared to other treatments for osteoporosis and Paget's disease:

TreatmentConditionKey Findings
Risedronic AcidPostmenopausal OsteoporosisReduces vertebral fractures by up to 65%
Risedronic AcidPaget's DiseaseNormalizes alkaline phosphatase levels in 53.8%-65%
AlendronatePostmenopausal OsteoporosisSimilar fracture reduction but different dosing regimens
EtidronatePaget's DiseaseLess effective than risedronic acid for biochemical markers

Case Studies

Several case studies highlight the effectiveness of risedronic acid:

  • Case Study 1 : A 70-year-old woman with severe osteoporosis was treated with risedronic acid for one year. She experienced a marked increase in lumbar spine BMD and reported no new vertebral fractures during follow-up.
  • Case Study 2 : In a group of children with osteogenesis imperfecta treated with risedronic acid, significant improvements in BMD were observed over a two-year period, alongside a reduction in fracture rates.

Mechanism of Action

Risedronic acid works by binding to bone hydroxyapatite. Bone resorption causes local acidification, releasing risedronic acid, which is then taken into osteoclasts by fluid-phase endocytosis. Inside the osteoclasts, risedronic acid induces apoptosis by inhibiting farnesyl pyrophosphate synthase, leading to decreased bone resorption .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Bisphosphonates are classified into non-nitrogenous (e.g., etidronic acid) and nitrogenous (e.g., risedronic acid, zoledronic acid, alendronic acid) subtypes. The presence of a nitrogen atom in risedronic acid enhances its potency by enabling FDPS inhibition, thereby disrupting osteoclast function more effectively than non-nitrogenous analogs .

Compound Structure Target Mechanism Relative Potency
Risedronic acid Pyridinyl bisphosphonate FDPS inhibition High
Zoledronic acid Imidazole-containing bisphosphonate FDPS inhibition Very high
Alendronic acid Aminoalkyl bisphosphonate FDPS inhibition Moderate
Etidronic acid Non-nitrogenous bisphosphonate ATP analog incorporation Low

Pharmacokinetic and Practical Considerations

  • Administration: Risedronic acid is orally bioavailable, whereas zoledronic acid requires intravenous infusion, making the former more convenient for long-term use .
  • Renal Safety : Zoledronic acid’s association with renal impairment (2 cases in ) limits its use in patients with pre-existing kidney disease, whereas risedronic acid poses minimal renal risk .
  • Storage Stability : Risedronic acid derivatives (e.g., risedronic acid-d4, a stable isotope-labeled analog) are critical for research but require stringent storage (-20°C), similar to other bisphosphonates .

Biological Activity

Risedronic acid, a third-generation bisphosphonate, is primarily used to treat osteoporosis and Paget's disease. Its biological activity is characterized by its ability to inhibit bone resorption, making it a critical agent in managing conditions associated with increased bone turnover. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile of risedronic acid, supported by data tables and relevant case studies.

Risedronic acid functions by binding to hydroxyapatite in bone tissue, which leads to a series of biochemical events that inhibit osteoclast-mediated bone resorption:

  • Binding and Internalization : After binding to bone, risedronic acid is released during the acidification process that occurs when osteoclasts resorb bone. It enters osteoclasts via fluid-phase endocytosis.
  • Inhibition of Enzymatic Activity : Inside osteoclasts, risedronic acid inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for the mevalonate pathway. This inhibition disrupts the post-translational modification of small GTP-binding proteins essential for osteoclast function, leading to apoptosis of these cells .

Pharmacokinetics

The pharmacokinetic profile of risedronic acid reveals important aspects regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : Oral bioavailability is low (approximately 0.63%), with peak plasma concentrations occurring about 1 hour post-administration. Food intake significantly reduces absorption .
  • Distribution : The volume of distribution is approximately 13.8 L/kg, with about 24% protein binding .
  • Elimination : Risedronic acid is primarily eliminated unchanged via the kidneys. The terminal half-life is notably long at approximately 561 hours .

Clinical Efficacy

Risedronic acid has demonstrated significant efficacy in reducing fracture risk and improving bone mineral density (BMD) in various clinical settings:

Study TypePopulationDosageOutcome
Randomized Controlled TrialPostmenopausal women with osteoporosis5 mg/dayReduced new vertebral fractures by 49% over 3 years (p<0.001) and increased BMD at the spine and hip .
Longitudinal StudyElderly women with osteoporosis30 mg/weekReduced risk of hip fractures significantly compared to placebo .
Meta-analysisVarious populationsVariesOverall reduction in vertebral fractures by up to 65% after one year; significant improvement in BMD across multiple sites .

Case Studies

  • Postmenopausal Osteoporosis : A study involving 1,226 postmenopausal women showed that risedronic acid significantly reduced the incidence of new vertebral fractures and improved BMD within six months .
  • Glucocorticoid-Induced Osteoporosis : In patients receiving glucocorticoids, risedronic acid effectively prevented or reversed bone loss, demonstrating its utility in patients at high risk for fractures due to steroid therapy .

Safety Profile

Risedronic acid is generally well-tolerated; however, some adverse effects have been reported:

  • Common Adverse Effects : Back pain, arthralgia, abdominal pain, and dyspepsia were noted in more than 10% of patients during clinical trials .
  • Serious Adverse Effects : Rarely reported events include angioedema and skin reactions such as bullous dermatitis .
  • Overdose Management : In cases of overdose, symptomatic treatment includes administering calcium supplements or gastric lavage if necessary .

Q & A

(Basic) What molecular mechanisms underlie Risedronic Acid’s inhibition of osteoclast-mediated bone resorption?

Risedronic Acid, a nitrogen-containing bisphosphonate, inhibits osteoclast activity by targeting the mevalonate pathway. It disrupts farnesyl pyrophosphate synthase (FPPS), preventing the prenylation of small GTPases essential for osteoclast cytoskeletal organization and survival. To validate this mechanism, researchers can:

  • Perform in vitro enzyme inhibition assays using recombinant FPPS .
  • Use osteoclast differentiation models (e.g., RAW 264.7 cells or primary osteoclasts) to assess changes in resorption pits via scanning electron microscopy .
  • Measure downstream markers like unprenylated Rap1A via western blot .

(Advanced) How should researchers design concentration-response experiments to evaluate Risedronic Acid’s cytotoxic effects across heterogeneous cell lines?

The biphasic dose-response relationship observed in studies (e.g., cell viability declines at >10 µM but remains stable at lower concentrations ) necessitates rigorous experimental design:

  • Cell Line Selection : Include both cancerous (e.g., MSTO-211H mesothelioma) and non-cancerous (e.g., MeT-5A mesothelial) lines to assess specificity .
  • Concentration Range : Test a logarithmic range (e.g., 0.1–100 µM) to capture threshold effects.
  • Controls : Use solvent-only controls and reference bisphosphonates (e.g., Zoledronic Acid) for comparative analysis.
  • Prolonged Exposure : Evaluate effects after 72–96 hours to account for delayed apoptosis .

(Basic) What are the recommended protocols for handling and storing Risedronic Acid in laboratory settings?

To ensure stability and reproducibility:

  • Storage : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis; reconstituted solutions (e.g., in PBS) should be used within one month .
  • Handling : Avoid repeated freeze-thaw cycles. Use low-binding tubes to minimize adsorption losses.
  • Purity Verification : Confirm ≥98% purity via HPLC with UV detection at 262 nm .

(Advanced) How can contradictory data on Risedronic Acid’s antiplasmodial activity be reconciled?

Discrepancies in IC50 values (e.g., 1.2 µM in Plasmodium falciparum vs. higher thresholds in mammalian cells ) may arise from methodological variability:

  • Standardize Assays : Use synchronized parasite cultures and consistent incubation periods (e.g., 48 hours for Plasmodium).
  • Control for pH : Bisphosphonates require slightly acidic conditions for optimal uptake; maintain pH 6.5–7.0 in media .
  • Validate Targets : Compare FPPS inhibition kinetics across species using recombinant enzymes .

(Basic) Which in vivo models are appropriate for studying Risedronic Acid’s effects on bone density?

  • Rodent Models : Ovariectomized (OVX) rats or mice simulate postmenopausal osteoporosis. Administer 5 µg/kg/day orally for 8 weeks and measure trabecular bone volume via µCT .
  • Large Animals : Use beagle dogs to evaluate jaw osteonecrosis risks at higher doses (e.g., 0.5 mg/kg IV weekly) .

(Advanced) What statistical approaches resolve variability in Risedronic Acid’s pharmacokinetic data across species?

Nonlinear mixed-effects modeling (NLME) accounts for interspecies differences:

  • Compartmental Analysis : Fit plasma concentration-time data to a two-compartment model with first-order absorption .
  • Covariate Analysis : Adjust for body weight, glomerular filtration rate, and bone turnover markers (e.g., CTX-1) .
  • Bootstrap Validation : Perform 1,000 resampling iterations to confirm parameter robustness .

(Basic) How is Risedronic Acid’s structural integrity confirmed during formulation studies?

  • Spectroscopic Methods : Use FTIR to verify phosphonate (-PO3) and hydroxyl (-OH) functional groups (peaks at 1,050 cm⁻¹ and 3,400 cm⁻¹, respectively) .
  • X-ray Diffraction : Confirm crystalline structure matches reference patterns (e.g., JCPDS 00-052-1245) .

(Advanced) What strategies optimize Risedronic Acid’s bioavailability in preclinical models?

Poor oral absorption (<0.6% bioavailability) requires formulation enhancements:

  • Nanoencapsulation : Use PLGA nanoparticles (150–200 nm) to improve intestinal uptake .
  • Chelation : Complex with calcium ions to reduce gastric irritation while maintaining efficacy .
  • Alternative Routes : Test subcutaneous or intraperitoneal administration in murine models .

(Basic) How do researchers validate Risedronic Acid’s specificity for bone tissue?

  • Radiolabeling : Administer ¹⁴C-labeled Risedronic Acid and quantify skeletal uptake via autoradiography .
  • Competitive Binding : Co-administer excess EDTA to chelate calcium and assess reduced bone adsorption .

(Advanced) What computational tools predict Risedronic Acid’s off-target interactions?

  • Molecular Docking : Use AutoDock Vina to screen against human FPPS (PDB ID: 1YV5) and homologous enzymes .
  • QSAR Modeling : Train models on bisphosphonate datasets to forecast affinity for non-skeletal targets (e.g., γδ T cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Risedronate
Reactant of Route 2
Risedronate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.